Biochemical SHP2 Inhibitory Potency of IACS-15414 vs. Allosteric SHP2 Inhibitors
IACS-15414 inhibits recombinant SHP2 with an IC50 of 122 nM [1]. In comparison, the first-generation allosteric inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) [2], while the more potent clinical candidate TNO155 demonstrates an IC50 of 11 nM (0.011 μM) [3]. Another clinical-stage allosteric inhibitor, BBP-398 (IACS-13909/IACS-15509), shows an IC50 of 15.7 nM [4]. This positions IACS-15414 as having moderate nanomolar biochemical potency relative to the broader SHP2 inhibitor class, which is contextually meaningful when weighed against its superior safety profile.
| Evidence Dimension | Biochemical SHP2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 122 nM (0.122 μM) |
| Comparator Or Baseline | SHP099: 71 nM (0.071 μM); TNO155: 11 nM (0.011 μM); BBP-398: 15.7 nM |
| Quantified Difference | IACS-15414 is 1.7-fold less potent than SHP099, 11.1-fold less potent than TNO155, and 7.8-fold less potent than BBP-398 in biochemical assays. |
| Conditions | Recombinant SHP2 enzyme biochemical assays as reported in respective primary publications and vendor datasheets. |
Why This Matters
Understanding the relative biochemical potency is essential for selecting the appropriate tool compound; IACS-15414's potency is sufficient for pathway modulation while its true value proposition lies in its safety profile, not maximal potency.
- [1] Czako, B., et al. Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. J. Med. Chem. 2021, 64(20), 15141-15169. View Source
- [2] Chen, Y. N., et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature 2016, 535(7610), 148-152. View Source
- [3] TNO155 Product Information. Active Inhibitor. TNO155 is a potent, selective, and orally active allosteric inhibitor of wild-type SHP2 (IC50 = 0.011 μM). View Source
- [4] IACS-13909 (BBP-398) Product Information. TargetMol. BBP-398 is an orally active, selective allosteric SHP2 inhibitor with IC50 of 15.7 nM. View Source
